4-Isopropyl-3-(trifluoromethoxy)phenol
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Overview
Description
4-Isopropyl-3-(trifluoromethoxy)phenol is an organic compound with the molecular formula C10H11F3O2 and a molecular weight of 220.19 g/mol This compound is characterized by the presence of an isopropyl group and a trifluoromethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the trifluoromethoxylation of a suitable phenol precursor. This process typically employs trifluoromethoxylating reagents under controlled conditions . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-Isopropyl-3-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethoxy)phenol
- 4-Chloro-3-(trifluoromethoxy)phenol
- 4-Fluoro-3-(trifluoromethoxy)phenol
Comparison: 4-Isopropyl-3-(trifluoromethoxy)phenol is unique due to the presence of both an isopropyl group and a trifluoromethoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to its analogs . The trifluoromethoxy group also enhances the compound’s electron-withdrawing capacity, making it a valuable intermediate in various chemical reactions .
Properties
IUPAC Name |
4-propan-2-yl-3-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)8-4-3-7(14)5-9(8)15-10(11,12)13/h3-6,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKMWAOEGJHLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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